molecular formula C9H18ClN B2518990 2-(Cyclopentylmethyl)azetidine hydrochloride CAS No. 2173999-52-3

2-(Cyclopentylmethyl)azetidine hydrochloride

Cat. No.: B2518990
CAS No.: 2173999-52-3
M. Wt: 175.7
InChI Key: NOKDPEWGYZILJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azetidines, including 2-(Cyclopentylmethyl)azetidine hydrochloride, can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-(Cyclopentylmethyl)azetidine hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The polar nitrogen atom in the ring plays a crucial role in its reactivity, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

2-(Cyclopentylmethyl)azetidine hydrochloride can be compared with other similar compounds, such as aziridines and pyrrolidines:

    Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.

    Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain compared to azetidines.

The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(cyclopentylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKDPEWGYZILJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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